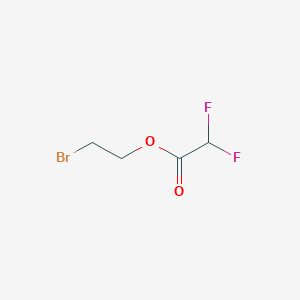

2-Bromoethyl 2,2-difluoroacetate

Description

Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds, which contain at least one carbon-fluorine bond, have become indispensable in modern science and technology. numberanalytics.comwikipedia.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart remarkable characteristics to organic molecules. numberanalytics.comchinesechemsoc.org

The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and bioavailability. numberanalytics.comchinesechemsoc.org This has led to the widespread use of organofluorine compounds in numerous applications:

Pharmaceuticals: It is estimated that approximately 20% of all pharmaceuticals contain fluorine. chinesechemsoc.org Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com

Agrochemicals: Around 50% of agrochemicals, such as pesticides and herbicides, incorporate fluorine to enhance their efficacy and stability. chinesechemsoc.org

Materials Science: Fluoropolymers like polytetrafluoroethylene (PTFE), known by the trade name Teflon, are valued for their chemical inertness and low friction properties. numberanalytics.comworktribe.com Other applications include refrigerants, solvents, and liquid crystals. wikipedia.orgnumberanalytics.com

The synthesis of these valuable compounds often relies on the use of specialized fluorinating agents and fluorinated building blocks. numberanalytics.comchinesechemsoc.org

Historical Context of α-Bromo-α,α-Difluoroesters as Building Blocks

The development of synthetic methods utilizing α-bromo-α,α-difluoroesters, such as ethyl bromodifluoroacetate, has been a significant advancement in organofluorine chemistry. wikipedia.orgsigmaaldrich.com These reagents serve as important precursors for introducing the difluoromethyl or difluoroacetate (B1230586) moiety into organic molecules.

Historically, the synthesis of fluorinated compounds was challenging due to the high reactivity and hazardous nature of many fluorinating agents. The advent of more stable and selective reagents, including α-bromo-α,α-difluoroesters, has made the synthesis of complex fluorinated molecules more accessible. chinesechemsoc.org These building blocks can be used in a variety of reactions, including:

Reformatsky-type reactions: To create 2,2-difluoro-3-hydroxy esters. wikipedia.org

Radical additions: To form new carbon-carbon bonds. researchgate.net

Nucleophilic substitutions: To introduce the difluoroacetate group. nih.gov

The utility of these compounds is demonstrated by their application in the synthesis of biologically active molecules, such as difluorinated amino acids. researchgate.net

Scope and Research Potential of 2-Bromoethyl 2,2-Difluoroacetate Analogues

While direct research on this compound is limited, the study of its analogues provides insight into its potential research applications. For instance, ethyl bromodifluoroacetate is a well-known reagent for introducing the CF2 group into various organic compounds. wikipedia.org It has been used in the preparation of substituted pyridyldifluoroacetates, difluoropiperidines, and α,α-difluoro-β-lactams. sigmaaldrich.com

The bifunctional nature of this compound suggests it could be a valuable monomer for the synthesis of novel fluorinated polymers. The bromoethyl group could undergo polymerization, while the difluoroacetate moiety would be incorporated into the polymer backbone, imparting unique properties.

Furthermore, analogues like ethyl 2,2-difluoroacetate have been investigated as electrolyte additives in lithium-ion batteries to form a stabilizing solid electrolyte interphase (SEI). diva-portal.org This suggests that this compound and its derivatives could have applications in materials science and energy storage. The exploration of its reactivity and the development of new synthetic methodologies involving this compound hold promise for the discovery of new materials and pharmaceuticals.

Data Tables

Table 1: Properties of Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | This compound | 1824461-60-0 | C4H5BrF2O | Not specified |

| Ethyl bromodifluoroacetate | Ethyl 2-bromo-2,2-difluoroacetate | 667-27-6 | C4H5BrF2O2 | 202.98 |

| Bromodifluoroacetic acid | 2-bromo-2,2-difluoroacetic acid | 354-08-5 | C2HBrF2O2 | 174.93 |

Data sourced from multiple chemical databases. sigmaaldrich.combldpharm.comnih.gov

Table 2: Research Applications of α-Bromo-α,α-Difluoroester Analogues

| Analogue | Application | Reference |

| Ethyl bromodifluoroacetate | Synthesis of substituted ethyl 2′-pyridyldifluoroacetates | sigmaaldrich.com |

| Ethyl bromodifluoroacetate | Preparation of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines | sigmaaldrich.com |

| Ethyl bromodifluoroacetate | Synthesis of α,α-difluoro-β-lactams | sigmaaldrich.com |

| Ethyl/methyl 2-bromo-2,2-difluoroacetate | Radical additions to vinyl ethers | researchgate.net |

| Ethyl bromodifluoroacetate | Synthesis of 3,3-difluoro-GABA | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5BrF2O2 |

|---|---|

Molecular Weight |

202.98 g/mol |

IUPAC Name |

2-bromoethyl 2,2-difluoroacetate |

InChI |

InChI=1S/C4H5BrF2O2/c5-1-2-9-4(8)3(6)7/h3H,1-2H2 |

InChI Key |

AENYKXNNXVKOHG-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)OC(=O)C(F)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Elucidation of 2 Bromoethyl 2,2 Difluoroacetate

Radical Processes and Intermediates

The study of radical reactions involving 2-bromoethyl 2,2-difluoroacetate has revealed insights into the formation and subsequent reactivity of difluoroacetyl radicals. These intermediates are of significant interest in synthetic organic chemistry for the introduction of the difluoroacetyl group into various molecular frameworks.

Formation and Reactivity of Difluoroacetyl Radicals

The generation of difluoroacetyl radicals from precursors like ethyl and methyl 2-bromo-2,2-difluoroacetate can be effectively achieved through methods such as sodium dithionite (B78146) (Na₂S₂O₄)-mediated radical additions. nih.govchemguide.co.uk Visible-light-driven approaches have also proven successful, where the cleavage of the C-Br bond in 2-bromo-2,2-difluoroacetyl compounds furnishes the reactive radical species. chemguide.co.uk This method is considered an efficient pathway for hydrodifluoroacetylation under mild conditions. chemguide.co.uk

Once formed, these difluoroacetyl radicals readily participate in addition reactions with unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes. chemguide.co.uk This reactivity provides a direct route to difluoroacetyl-substituted compounds. The stability of radical intermediates generally increases with substitution, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. chemrxiv.org Radicals adjacent to functional groups like carbonyls also exhibit enhanced stability. chemrxiv.org

Selectivity in Radical Additions (e.g., to Vinyl Ethers)

The addition of radicals derived from alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers demonstrates notable selectivity. nih.govchemguide.co.uk These reactions, often mediated by Na₂S₂O₄ in the presence of an alcohol, lead to the formation of difluoroacetyl-substituted acetals. nih.govchemguide.co.uk The selectivity of radical reactions is a critical aspect, with more reactive radicals often being less selective. ucsb.edu However, in the case of additions to vinyl ethers, a degree of regioselectivity is observed, highlighting the synthetic utility of this method. nih.govchemguide.co.uk The Hammond postulate can be invoked to understand the transition states of these reactions; for instance, in halogenation, the more exothermic reaction with a chlorine radical has an earlier transition state compared to the endothermic reaction with a bromine radical. lumenlearning.com

| Radical Precursor | Reactant | Mediator/Conditions | Product Type |

| Ethyl/Methyl 2-bromo-2,2-difluoroacetate | Vinyl ethers | Na₂S₂O₄, Alcohol | Difluoroacetyl-substituted acetals |

| 2-Bromo-2,2-difluoroacetyl compounds | Alkenes/Alkynes | Visible light | Hydrodifluoroacetylated compounds |

Nucleophilic Reactions at the Ester and Bromine Centers

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon atom of the ester carbonyl group and the carbon atom bonded to the bromine atom.

The ester group can undergo nucleophilic acyl substitution. For instance, hydrolysis with water, especially under acidic or basic conditions, would yield 2-bromoethanol (B42945) and 2,2-difluoroacetic acid. Amines can react with the ester to form the corresponding N-substituted 2,2-difluoroacetamide (B1351127) and 2-bromoethanol. These reactions are analogous to the general reactivity of esters with nucleophiles.

The carbon atom attached to the bromine is an electrophilic site for S_N2 reactions. Strong nucleophiles can displace the bromide ion. For example, reaction with an alkoxide would yield an ether, while reaction with an amine could lead to the formation of a substituted aminoethyl difluoroacetate (B1230586). chemguide.co.uk The reactivity in S_N2 reactions is sensitive to the steric hindrance at the reaction center. lumenlearning.com

| Electrophilic Center | Nucleophile Type | Potential Product(s) | Reaction Type |

| Ester Carbonyl | Water/Hydroxide | 2-Bromoethanol, 2,2-Difluoroacetic acid/Difluoroacetate | Nucleophilic Acyl Substitution |

| Ester Carbonyl | Amine | N-Substituted 2,2-difluoroacetamide, 2-Bromoethanol | Nucleophilic Acyl Substitution |

| Carbon-Bromine | Alkoxide | 2-(Alkoxy)ethyl 2,2-difluoroacetate | S_N2 |

| Carbon-Bromine | Amine | 2-(Amino)ethyl 2,2-difluoroacetate | S_N2 |

Generation and Reactivity of Difluorocarbene from Analogues

Thermal Decomposition Pathways

Thermal decomposition of certain fluorinated compounds can lead to the generation of difluorocarbene. For example, the thermal decomposition of perfluorocarboxylic acids has been studied, though this primarily leads to other fluorinated products through HF elimination. nih.gov While direct thermal decomposition of this compound to difluorocarbene is not a commonly cited pathway, analogous compounds like sodium chlorodifluoroacetate undergo thermal pyrolysis to release difluorocarbene. cas.cn

Iodide-Ion Induced Generation

| Precursor Type | Method of Generation | Reactive Intermediate |

| Sodium Chlorodifluoroacetate | Thermal Pyrolysis | Difluorocarbene (:CF₂) |

| TMSCF₃ | Iodide-ion (NaI) mediated | Difluorocarbene (:CF₂) |

| Ph₃P⁺CF₂CO₂⁻ (PDFA) | Nucleophilic attack | Difluorocarbene (:CF₂) |

Electrophilic Activation and Transformations

The electrophilic nature of this compound is a key determinant of its reactivity. The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly influences the electron density distribution across the molecule, rendering the carbonyl carbon and the bromine-bearing carbon susceptible to nucleophilic attack. While direct studies on the electrophilic activation of this compound are not extensively documented, its reactivity can be inferred from the behavior of similar α-haloesters and through the lens of modern synthetic methodologies.

Lewis acid catalysis is a common strategy to enhance the electrophilicity of carbonyl compounds. wikipedia.org In principle, a Lewis acid could coordinate to the carbonyl oxygen of this compound, further polarizing the C=O bond and increasing the positive charge on the carbonyl carbon. This activation would facilitate a variety of transformations, such as aldol-type reactions or Friedel-Crafts acylations. While specific examples with this compound are not prevalent in the literature, the general mechanism involves the formation of a more reactive complex that can be attacked by a nucleophile. wikipedia.org

Beyond carbonyl activation, the bromine atom can also be a site for electrophilic activation, particularly in radical reactions. Under photoredox catalysis, for instance, the C-Br bond can be homolytically cleaved to generate a difluoroacetyl radical. This radical species is electrophilic in nature and can readily add to electron-rich systems like alkenes and alkynes. researchgate.net This visible-light-driven approach provides a mild and efficient method for the difluoroacetylation of various unsaturated compounds. researchgate.net

Intramolecular Rearrangements and Cyclizations

The dual functionality of this compound, possessing both an electrophilic center and a leaving group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often proceed via an initial intermolecular reaction to append the bromo-difluoroacetate moiety to a nucleophilic partner, followed by an intramolecular ring-closing step.

A notable application is the synthesis of fluorinated γ-aminobutyric acid (GABA) analogs. For example, the addition of ethyl bromodifluoroacetate to benzyl (B1604629) acrylate (B77674) in the presence of copper is a key step in the synthesis of α,α-difluoro-γ-aminobutyric acid. The resulting product can be further transformed into 3,3-difluoropyrrolidin-2-one (B575821) through a cyclization reaction. researchgate.net

Furthermore, cascade reactions involving this compound have been developed for the synthesis of gem-difluorinated heterocycles. In a metal-free approach, the reaction of ethyl bromodifluoroacetate with enaminones leads to the formation of gem-difluorinated 2H-furans. The proposed mechanism involves the in-situ generation of difluorocarbene, which then undergoes cyclopropanation with the enaminone. The resulting aminocyclopropane intermediate is believed to trigger a regioselective C-C bond cleavage to yield the furan (B31954) ring system. rsc.orgdntb.gov.ua

While detailed mechanistic studies, such as Density Functional Theory (DFT) calculations, for the cyclization of this compound derivatives are not widely available, such studies on related systems highlight the importance of factors like transition state energies and the role of catalysts in determining the reaction pathway and stereoselectivity. researchgate.netrsc.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the published literature. However, valuable insights can be gleaned from comparative studies of related α-haloesters, particularly ethyl bromoacetate (B1195939).

Kinetic studies on the nucleophilic substitution reactions of ethyl bromoacetate with various nucleophiles have been conducted. For instance, the reaction with substituted phenoxyacetate (B1228835) ions follows second-order kinetics, being first order in each reactant. ias.ac.in The reaction rates are influenced by the electronic effects of the substituents on the nucleophile, with electron-releasing groups accelerating the reaction. ias.ac.in The activation parameters for these reactions, such as the enthalpy and entropy of activation, have been determined and show that the reactions are typically characterized by a negative entropy of activation, consistent with a bimolecular mechanism. ias.ac.in

The introduction of two fluorine atoms at the α-position in this compound is expected to significantly impact its reactivity compared to ethyl bromoacetate. The strong electron-withdrawing nature of the fluorine atoms would make the carbonyl carbon more electrophilic and could also influence the stability of the transition state in nucleophilic substitution reactions at the α-carbon. It is reasonable to hypothesize that the rate of nucleophilic attack at the carbonyl group would be enhanced, while SN2 displacement of the bromide might be affected by both electronic and steric factors.

A comparative analysis of the reaction rates for ethyl bromoacetate and its fluorinated counterpart under identical conditions would provide quantitative data on the electronic and steric effects of the fluorine atoms. Such a study would be invaluable for a deeper understanding of the reactivity of this important fluorinated building block.

Synthetic Utility and Applications of 2 Bromoethyl 2,2 Difluoroacetate in Organic Chemistry

2-Bromoethyl 2,2-difluoroacetate and its closely related ethyl ester, ethyl bromodifluoroacetate, are versatile reagents in organic synthesis, primarily utilized for the introduction of fluorine-containing moieties into molecular structures. The presence of two fluorine atoms significantly influences the electronic properties and reactivity of these compounds, making them valuable tools for creating novel fluorinated molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "2-Bromoethyl 2,2-difluoroacetate" by providing information about the chemical environment of each atom.

In the ¹H NMR spectrum of "this compound," two distinct triplets are expected. The methylene protons of the bromoethyl group (-CH₂Br) are anticipated to appear further downfield due to the deshielding effect of the adjacent bromine atom. The methylene protons attached to the ester oxygen (-OCH₂-) will also be deshielded, but to a lesser extent. The coupling between these two adjacent methylene groups results in a triplet-of-triplets splitting pattern for each signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂Br | 3.5 - 3.7 | Triplet | ~6 |

| -OCH₂- | 4.4 - 4.6 | Triplet | ~6 |

Note: Predicted values are based on the analysis of similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Four distinct signals are expected for "this compound." The carbonyl carbon of the ester is typically found at the most downfield position. The carbon atom bonded to the two fluorine atoms will appear as a triplet due to C-F coupling. The two methylene carbons will have distinct chemical shifts due to their different chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -C H₂Br | 27 - 31 | Singlet |

| -OC H₂- | 65 - 69 | Singlet |

| -C F₂- | 108 - 112 | Triplet |

| -C =O | 162 - 166 | Triplet |

Note: Predicted values are based on the analysis of analogous compounds.

¹⁹F NMR spectroscopy is a powerful technique for the direct observation of fluorine atoms in a molecule. For "this compound," a single signal is expected for the two equivalent fluorine atoms of the difluoroacetate (B1230586) group. This signal will appear as a triplet due to coupling with the adjacent methylene protons of the ethyl group. The chemical shift is typically referenced to an external standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₂- | -124 to -128 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar fluorinated compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For "this compound" (C₄H₅BrF₂O₂), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [C₄H₅⁷⁹BrF₂O₂]⁺ | 201.9441 |

| [C₄H₅⁸¹BrF₂O₂]⁺ | 203.9420 |

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of "this compound" is expected to occur at the ester linkage and through the loss of the bromine atom.

Key Predicted Fragmentation Pathways:

Loss of the bromoethyl group: Cleavage of the C-O bond of the ester can result in the formation of the [BrCH₂CH₂]⁺ ion and a neutral difluoroacetic acid molecule.

Loss of a bromine radical: The parent ion can lose a bromine radical to form the [C₄H₅F₂O₂]⁺ fragment.

Cleavage of the ester group: Fragmentation can also occur at the acyl-oxygen bond, leading to the formation of the [CF₂CO]⁺ ion.

The analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure of "this compound."

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules. These methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint based on the functional groups present. For this compound, IR and Raman spectra offer definitive evidence for the key structural motifs, namely the ester carbonyl group (C=O), the carbon-fluorine (C-F) bonds, the carbon-oxygen (C-O) single bonds, and the carbon-bromine (C-Br) bond.

The analysis of vibrational frequencies is based on established correlations from extensive experimental data and theoretical calculations. nist.gov The interpretation of the spectra for this compound would rely on comparing observed frequencies with those of structurally similar compounds, such as other halogenated esters. nih.govchemicalbook.com

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying the carbonyl and carbon-halogen functionalities. The most prominent feature in the IR spectrum of an aliphatic ester is the strong C=O stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The presence of electronegative fluorine atoms on the α-carbon (adjacent to the carbonyl) is expected to shift this peak to a higher wavenumber due to the inductive effect. The spectrum would also feature strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1000 cm⁻¹ region. Furthermore, two distinct C-O stretching vibrations characteristic of the ester group are expected between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

Raman Spectroscopy , which detects vibrations that cause a change in molecular polarizability, is complementary to IR spectroscopy. It is often more effective for analyzing symmetric, non-polar bonds. While the C=O stretch is also Raman active, the C-C backbone and C-Br stretching vibrations can be more readily observed. The C-Br stretch, in particular, is expected at a lower frequency, typically in the 700-500 cm⁻¹ range.

A reliable assignment of the fundamental vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with high accuracy. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound This interactive table summarizes the expected key vibrational modes and their corresponding frequency ranges based on data from analogous compounds and spectroscopic principles.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C=O Stretch | Ester Carbonyl | 1760 - 1740 | Very Strong | Medium |

| C-F Stretch | Difluoroacetyl | 1150 - 1050 | Strong | Weak |

| C-O Stretch (Acyl-Oxygen) | Ester | 1300 - 1200 | Strong | Medium |

| C-O Stretch (Alkyl-Oxygen) | Ester | 1100 - 1000 | Strong | Medium |

| C-Br Stretch | Bromoethyl | 700 - 500 | Medium | Strong |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is an essential analytical technique for separating, identifying, and quantifying components within a mixture. For the synthesis and application of this compound, both Gas Chromatography (GC) and Liquid Chromatography (LC) are critical for monitoring the progress of a reaction, assessing the purity of the final product, and isolating it from byproducts and unreacted starting materials.

Gas Chromatography is the preferred method for analyzing volatile and thermally stable compounds like this compound. cdc.gov It provides high-resolution separation, allowing for the accurate determination of product purity and the detection of volatile impurities.

In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls. For a halogenated ester, a non-polar or mid-polarity column, such as one with a phenyl polysiloxane stationary phase, is often effective.

The choice of detector is crucial for achieving high sensitivity. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, an Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds and would be the preferred choice for trace-level impurity analysis. cdc.gov For unambiguous identification of the compound and its impurities, GC coupled with Mass Spectrometry (GC-MS) is the definitive technique. nih.govajol.info The mass spectrometer provides molecular weight and fragmentation data, confirming the identity of each separated component.

Table 2: Illustrative Gas Chromatography (GC) Parameters for Analysis of this compound This interactive table outlines a potential set of conditions for the purity assessment of this compound via GC.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5MS (5% Phenyl Polysiloxane) | Provides good separation for a wide range of compound polarities. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Injection Mode | Split/Splitless | Split mode prevents column overloading; splitless is used for trace analysis. |

| Injector Temp. | 250 °C | Ensures complete and rapid volatilization of the analyte. |

| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with different boiling points. ajol.info |

| Detector | Electron Capture (ECD) or Mass Spectrometer (MS) | ECD offers high sensitivity for halogenated compounds; MS provides structural confirmation. cdc.gov |

While GC is ideal for volatile compounds, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is indispensable for analyzing complex reaction mixtures that may contain non-volatile starting materials, reagents, or byproducts. HPLC is also a powerful tool for preparative purification.

The separation of fluorinated compounds like this compound by reversed-phase HPLC can present unique challenges and opportunities. nih.gov The high electronegativity of fluorine can alter a molecule's polarity and its interaction with conventional stationary phases (like C8 or C18). chromatographyonline.com Research has shown that the retention and selectivity for fluorinated analytes can be significantly enhanced through specific chromatographic strategies. silicycle.com

One effective approach involves using a standard reversed-phase column (e.g., C8) with a mobile phase containing a fluorinated alcohol, such as trifluoroethanol (TFE). nih.gov This "hetero-pairing" of a hydrocarbon stationary phase with a fluorinated eluent can improve the separation of fluorinated molecules based on their fluorine content. nih.gov

Alternatively, specialized fluorinated stationary phases can be used. chromatographyonline.comsilicycle.com These columns exhibit "fluorophilicity," a tendency to retain fluorinated compounds more strongly than their non-fluorinated counterparts. This provides an alternative and often complementary selectivity compared to traditional C18 columns, which can be crucial for resolving difficult-to-separate mixtures. chromatographyonline.com Detection in HPLC is typically accomplished with a UV detector if the analyte possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 3: Potential High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis This interactive table presents two potential HPLC methodologies for the analysis of mixtures containing the target compound.

| Parameter | Condition A: Modified Reversed-Phase | Condition B: Fluorous-Phase |

|---|---|---|

| Column | C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) | Fluorinated Stationary Phase (e.g., PFP) |

| Mobile Phase | Gradient of Water (0.1% TFA) and Trifluoroethanol (TFE) nih.gov | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 40 °C | 40 °C |

| Detector | UV (if applicable), ELSD, or Mass Spectrometry (MS) | UV (if applicable), ELSD, or Mass Spectrometry (MS) |

| Application | Good for separating compounds based on fluorine content percentage. nih.gov | Enhanced retention and selectivity for fluorinated analytes. silicycle.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

General approaches in quantum chemistry can model thermodynamic properties by considering the distribution of states in a thermodynamic ensemble. nih.gov This often involves using models such as the ideal gas, rigid rotor, and harmonic oscillator approximations to construct the molecular partition function. nih.gov From these calculations, molecular vibrational frequencies can be obtained from the second nuclear derivatives of the electronic energy (the Hessian matrix). nih.gov

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving bromo-difluoroacetylated compounds. DFT studies can provide a theoretical understanding of reaction pathways and selectivity, such as the para-selectivity observed in radical reactions of similar alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers. researchgate.net These computational investigations are crucial for rationalizing experimental outcomes and for predicting the behavior of the compound in different chemical environments.

DFT calculations are also instrumental in understanding the antioxidant mechanisms of various organic compounds, which can be categorized into processes like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov By calculating properties such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), the favored antioxidant mechanism can be determined in different media. nih.gov The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the most probable sites for radical attack. nih.gov

A key application of DFT is the mapping of reaction energy profiles, which includes the identification and characterization of transition states. While specific transition state analyses for reactions involving 2-Bromoethyl 2,2-difluoroacetate are not extensively documented in public literature, this methodology is crucial for understanding reaction kinetics and mechanisms. Such analyses would involve locating the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The calculated energy of this transition state, relative to the reactants, provides the activation energy, a critical parameter for predicting reaction rates.

For related compounds, mechanistic studies have pointed towards the involvement of radical intermediates. researchgate.net A detailed computational study would likely focus on the energetics of the formation of the gem-difluoromethyl radical and its subsequent reactions. researchgate.net

The two fluorine atoms in this compound play a crucial role in activating the molecule for certain reactions. The strong electron-withdrawing nature of fluorine atoms significantly impacts the molecule's chemical reactivity. researchgate.net DFT calculations can quantify this effect by analyzing the charge distribution and the energies of frontier molecular orbitals. The introduction of fluorine atoms is known to acidify both amino and carboxyl functions in related molecules by approximately one pKa unit per fluorine atom, an effect that can be rationalized through computational analysis of the electronic structure. nih.gov

Molecular Dynamics Simulations of Compound Interactions

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds. jchemlett.com For instance, theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and electronic absorption spectra.

A common protocol for calculating NMR chemical shifts involves using a combination of DFT, a solvent model, and reference compounds or linear regression methods. nih.gov This approach can significantly reduce computational time while maintaining good agreement with experimental data. nih.gov For example, a study on folate demonstrated that calculated ¹H and ¹³C NMR chemical shifts at the B3LYP/6-311+G(2d,p) level of theory showed mean absolute errors of 0.26 and 1.63 ppm, respectively, when compared to experimental values. nih.gov Such computational predictions would be invaluable for confirming the structure of this compound and its reaction products.

| Computational Method | Predicted Spectroscopic Property | Typical Level of Theory | Relevance |

| Density Functional Theory (DFT) | NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | B3LYP/6-311+G(2d,p) | Structural elucidation and confirmation. nih.gov |

| Density Functional Theory (DFT) | IR Vibrational Frequencies | B3LYP/6-31G | Identification of functional groups and vibrational modes. jchemlett.com |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra (UV-Vis) | ωB2PLYP/def2-TZVP | Understanding electronic transitions and photophysical properties. aps.org |

In Silico Design of Novel Reactions and Catalysts

In silico design strategies leverage computational power to discover and optimize new chemical reactions and catalysts. While specific examples for this compound are not prominent, the general principles of computational design are applicable. These methods can involve screening virtual libraries of catalysts for their potential to promote a desired transformation of the substrate. By calculating reaction energies and activation barriers, promising candidates can be identified for experimental validation. nih.gov

For instance, computational approaches can be used to design metabolic pathways for the production of target chemical compounds by identifying optimal reaction knockouts. nih.gov Similarly, in synthetic chemistry, computational screening can accelerate the discovery of new catalysts for reactions such as the difunctionalization of alkenes, a reaction type in which bromo-difluoroacetates are known to participate. researchgate.net

Future Directions and Emerging Research Avenues

Development of Enantioselective Synthetic Routes

The creation of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical research. For derivatives of 2-bromo-2,2-difluoroacetate, achieving enantioselectivity presents a significant, yet valuable, challenge. Currently, direct enantioselective synthetic routes to 2-bromoethyl 2,2-difluoroacetate are not widely established. However, research on analogous structures provides a clear roadmap for future investigations.

A promising avenue lies in the adaptation of catalytic asymmetric methods. For instance, the enantioselective synthesis of α-bromo-α-fluoro-β-hydroxyesters has been achieved from ethyl dibromofluoroacetate using chiral Lewis acids as catalysts. nih.gov This approach, which involves a catalytic enantioselective Mukaiyama-aldol reaction, could potentially be modified for substrates leading to chiral this compound derivatives.

Another relevant strategy is the use of palladium-catalyzed asymmetric hydrogenation. This has been successfully applied to produce enantioenriched α,α-difluoro-β-arylbutanoic esters from the corresponding α,α-difluoroacrylates. researchgate.net Future research could explore the synthesis of a suitable prochiral precursor derived from this compound that could undergo a similar asymmetric hydrogenation to install a chiral center. The development of such routes is critical for accessing single-enantiomer compounds, which are often essential for targeted biological activity.

Exploration of Novel Catalytic Systems for Transformations

Recent years have seen a surge in the development of innovative catalytic systems that can effectively utilize the reactivity of bromo-difluoroacetate esters. These advancements are paving the way for more efficient and selective syntheses of complex fluorinated molecules.

Visible Light Photoredox Catalysis: This has emerged as a powerful and environmentally friendly tool for generating radical species under mild conditions. researchgate.netuliege.bedntb.gov.ua Ethyl 2-bromo-2,2-difluoroacetate has been successfully employed in visible-light-induced difluoroalkylation reactions of alkenes. researchgate.netuliege.be The choice of photocatalyst, base, and solvent can be tuned to control the reaction's outcome, leading to either difluoroalkylated alkanes or alkenes. researchgate.netuliege.be

Copper-Catalyzed Reactions: Copper catalysts have proven to be exceptionally versatile for transformations involving ethyl 2-bromo-2,2-difluoroacetate. nih.govresearchgate.net Key developments include:

Regioselective Bromodifluoroacetylation: A copper-catalyzed atom transfer radical addition (ATRA) process enables the regioselective bromodifluoroacetylation of alkenes. nih.gov

Carbocyclization: Ethyl bromodifluoroacetate can serve as a C1 source in copper-catalyzed carbocyclization reactions to synthesize a variety of important nitrogen-containing heterocycles like quinazolinones and benzimidazoles. organic-chemistry.org

Selective C-H Functionalization: Depending on the copper catalyst and additives, ethyl bromodifluoroacetate can be used for either selective C5-H bromination or difluoromethylation of 8-aminoquinoline (B160924) amides. nih.gov

Dual Catalysis Systems: The combination of photoredox and copper catalysis has enabled novel transformations. A synergistic dual catalytic system using iridium photocatalysts and copper complexes facilitates the synthesis of α-aryldifluoromethylacetate derivatives from arylboronic acids and ethyl bromodifluoroacetate. nih.gov

The table below summarizes some of the key catalytic systems being explored.

| Catalytic System | Transformation | Substrate(s) | Key Advantage |

| Visible Light Photoredox Catalysis (e.g., fac-[Ir(ppy)3]) | Difluoroalkylation | Alkenes, Ethyl 2-bromo-2,2-difluoroacetate | Environmentally benign, mild conditions researchgate.netuliege.be |

| Copper Catalysis (e.g., CuI) | Carbocyclization | 2-functionalized anilines, Ethyl 2-bromo-2,2-difluoroacetate | Efficient synthesis of N-heterocycles organic-chemistry.org |

| Copper Catalysis | Bromodifluoroacetylation | Alkenes, Ethyl 2-bromo-2,2-difluoroacetate | High regioselectivity nih.gov |

| Dual Photoredox/Copper Catalysis | Arylation | Arylboronic acids, Ethyl 2-bromo-2,2-difluoroacetate | Synthesis of α-aryldifluoroacetates nih.gov |

Future research will likely focus on expanding the scope of these catalytic systems, improving their efficiency, and discovering new catalytic cycles that can unlock unprecedented transformations of this compound.

Applications in Medicinal Chemistry and Agrochemical Development (beyond direct human trials)

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance biological activity, metabolic stability, and bioavailability. ccspublishing.org.cnnih.gov Bromodifluoroacetic acid and its esters, including this compound, are considered important intermediates in the synthesis of these high-value products. google.comgoogle.com

The difluoroacetate (B1230586) motif is a key component in a range of bioactive molecules. innospk.comyoutube.com For example, ethyl 2-bromo-2,2-difluoroacetate is a key reagent in the synthesis of 3,3-difluoro-GABA, an analogue of the neurotransmitter GABA (γ-aminobutyric acid). researchgate.netacs.orgnih.gov The introduction of the gem-difluoro unit can significantly alter the physicochemical properties of the parent molecule, leading to potentially improved pharmacological profiles. acs.org

In the agrochemical sector, fluorinated compounds are prevalent in modern fungicides, herbicides, and insecticides. ccspublishing.org.cnresearchgate.netnih.govnih.gov The difluoromethyl group, which can be installed using reagents like this compound, is a common feature in many active ingredients. For example, the fungicide benzovindiflupyr (B602336) contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. ccspublishing.org.cn Research is ongoing to discover new agrochemicals with improved efficacy and safety profiles, and fluorinated building blocks are central to these efforts.

The versatility of this compound allows for its use in the construction of various fluorinated heterocycles, which are privileged scaffolds in both drug discovery and agrochemical development. innospk.comnih.gov Future research in this area will likely focus on leveraging this building block to create novel libraries of fluorinated compounds for high-throughput screening and lead optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. researchgate.netsyrris.comnih.gov These technologies are particularly well-suited for handling highly reactive or hazardous reagents and for performing rapid reaction optimization.

Flow Chemistry: The synthesis of fluorinated compounds, which can involve exothermic reactions or unstable intermediates, stands to benefit greatly from the superior heat and mass transfer capabilities of flow reactors. nih.govacs.orgacs.org While specific studies on the flow synthesis of this compound are still emerging, the successful application of flow chemistry to produce other fluorinated esters, such as α-trifluoromethylthiolated esters, demonstrates the potential of this approach. nih.govacs.org Future work will likely involve developing continuous flow processes for the synthesis and subsequent transformations of this compound, enabling safer and more scalable production.

Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing the discovery and development of new molecules. syrris.comsigmaaldrich.comwikipedia.org These systems allow for the rapid generation of compound libraries by systematically varying reagents and reaction conditions. For a versatile building block like this compound, integration with automated platforms could accelerate the exploration of its chemical space. This would enable the efficient synthesis of a wide range of derivatives for screening in medicinal and agrochemical research programs. Automated systems can also perform reactions like fluorination, which can be challenging to carry out manually. sigmaaldrich.com

The synergy between this compound's reactivity and the capabilities of flow chemistry and automation will undoubtedly be a fruitful area of future research, streamlining the path from discovery to application.

Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis and application of this compound, several promising avenues for more sustainable practices are being explored.

One of the most significant advances is the use of visible-light photoredox catalysis . As mentioned earlier, this method allows for the difluoroalkylation of alkenes under mild conditions, often at room temperature, and is considered an environmentally benign process. researchgate.net This approach avoids the need for high temperatures or harsh reagents that are common in traditional radical reactions.

Furthermore, efforts are being made to develop more environmentally friendly production methods for bromodifluoroacetic acid esters. A patented method describes a technique that utilizes low-toxicity transition metal salt catalysts and avoids the use of oleum, thereby preventing the formation of large quantities of waste sulfuric acid. google.com

The choice of fluorinating agent is also a key consideration for sustainability. Recent research has highlighted the use of simple fluoride (B91410) salts, such as caesium fluoride, as a PFAS-free fluorine source for the synthesis of fluorinated pharmaceutical and agrochemical compounds. innovations-report.com Developing routes to this compound that utilize such sustainable fluorine sources would be a significant step forward.

Finally, biocatalysis offers a powerful platform for sustainable synthesis. rsc.org While not yet widely applied to the synthesis of this specific compound, the use of enzymes to perform highly selective reactions under mild, aqueous conditions is a major goal of green chemistry. Future research could explore the potential for enzymatic or chemo-enzymatic routes to chiral derivatives of this compound.

| Sustainable Approach | Description | Potential Benefit |

| Visible-Light Photoredox Catalysis | Uses light energy to drive chemical reactions under mild conditions. | Reduced energy consumption and use of harsh reagents. researchgate.net |

| Low-Toxicity Catalysts | Employs less hazardous catalysts in the production process. | Minimized environmental impact and improved safety. google.com |

| PFAS-Free Fluorine Sources | Utilizes simple fluoride salts instead of complex fluorinating agents. | Avoids the use of persistent and potentially harmful PFAS compounds. innovations-report.com |

| Biocatalysis | Employs enzymes to catalyze reactions with high selectivity. | Mild reaction conditions, reduced waste, and potential for enantioselectivity. rsc.org |

Q & A

Q. How does the electronic influence of fluorine substituents impact the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Fluorine’s electronegativity lowers the pKa of adjacent protons, enhancing metabolic stability and bioavailability. In drug design, fluorine substituents improve binding affinity by modulating electron density in aromatic systems. Comparative studies using fluorinated vs. non-fluorinated analogs reveal enhanced pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.